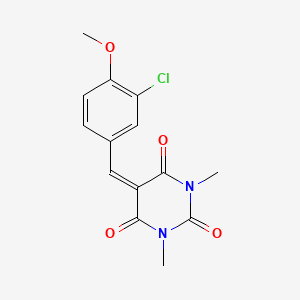
N-1-adamantyl-N'-(4-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N'-(4-ethylphenyl)urea (AEP) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. AEP is a urea derivative that has a unique molecular structure, which makes it an important compound for the development of drugs and other applications.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-(4-ethylphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for producing inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to possess significant antioxidant properties, which can help protect cells from oxidative damage. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer. Additionally, this compound has been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-N'-(4-ethylphenyl)urea has several advantages for lab experiments, including its high yield and cost-effectiveness. This compound is also relatively easy to synthesize and purify, making it an ideal compound for scientific research. However, this compound has some limitations, including its potential toxicity and limited solubility in water. Researchers must take precautions when handling this compound to avoid any potential health hazards.
Direcciones Futuras
There are several future directions for N-1-adamantyl-N'-(4-ethylphenyl)urea research, including its potential use as a drug candidate for various diseases. This compound's anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including chemistry and materials science.
Conclusion
In conclusion, this compound is a unique compound that has significant potential for scientific research. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis method of N-1-adamantyl-N'-(4-ethylphenyl)urea involves the reaction between 1-adamantylamine and 4-ethylphenyl isocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The yield of this compound synthesis is typically high, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-(4-ethylphenyl)urea has various scientific research applications, including its use as a potential drug candidate. This compound has been shown to possess significant anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been used as a catalyst in organic synthesis reactions, making it an important compound in the field of chemistry.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-13-3-5-17(6-4-13)20-18(22)21-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMNDQUSJHESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)

![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)

![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)